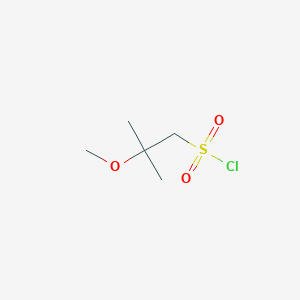
Ethyl (E)-o-methoxycinnamate
Overview
Description
Ethyl cinnamate is the ester of cinnamic acid and ethanol. It is present in the essential oil of cinnamon . Pure ethyl cinnamate has a "fruity and balsamic odor, reminiscent of cinnamon with an amber note" . The p-methoxy derivative is reported to be a monoamine oxidase inhibitor .
Synthesis Analysis
Ethyl cinnamate can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid . The kinetics of levulinic acid esterification with ethanol was studied in an isothermal batch reactor in the presence of homogeneous (H2SO4) and heterogeneous catalysts .
Molecular Structure Analysis
The molecular structure of Ethyl cinnamate involves an ester functional group, which is a result of the esterification reaction between ethanol and cinnamic acid . Further detailed molecular structure analysis can be performed using techniques like NMR spectroscopy, X-ray crystallography, etc.
Chemical Reactions Analysis
The chemical reactions involving Ethyl cinnamate primarily include its synthesis through the esterification of cinnamic acid and ethanol . Other reactions could involve its hydrolysis back into the parent compounds. The exact reactions would depend on the conditions and the presence of suitable catalysts .
Physical And Chemical Properties Analysis
Ethyl cinnamate has a molar mass of 176.21 g/mol and a density of 1.046 g/cm^3 . It has a melting point of 6.5 to 8 °C and a boiling point of 271 °C . These properties make it a relatively stable compound under normal conditions.
Scientific Research Applications
References:
- Mandal, S., Mandal, S., Ghosh, S. K., Sar, P., Ghosh, A., Saha, R., & Saha, B. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances, 6, 69605-69614
- FDA. (2019). FDA approves Vascepa to reduce cardiovascular risk
- Mandal, S., & Mandal, S. (2021). Neuroprotective and mental health-enhancing properties of salt-tolerant plants. Applied Sciences, 14(13), 5534
- Mandal, S., & Mandal, S. (2021). Current advancements in pectin: Extraction, properties, and applications. Molecules, 28(2), 672
Safety and Hazards
While specific safety and hazard data for Ethyl (E)-o-methoxycinnamate was not found in the retrieved papers, general precautions for handling similar ester compounds include avoiding contact with skin and eyes, and not ingesting or inhaling the compound . It’s always recommended to refer to the specific Safety Data Sheet (SDS) for detailed safety and handling information.
Mechanism of Action
Target of Action
Ethyl (E)-o-methoxycinnamate, also known as Ethyl o-methoxycinnamate, has been identified to primarily target Dengue virus (DENV) . It has shown significant efficacy against all four DENV serotypes, particularly targeting the replication phase of the virus life cycle .
Mode of Action
The compound interacts with its targets by reducing DENV-2 infection, virion production, and viral protein synthesis . It also inhibits the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This inhibition results in reduced DENV-2-induced cytokines (IL-6 and TNF-α) and chemokines (RANTES and IP-10), thereby preventing excessive inflammatory responses .
Biochemical Pathways
The biochemical pathways affected by Ethyl (E)-o-methoxycinnamate are primarily related to the life cycle of the Dengue virus. By targeting the replication phase of the virus life cycle, it disrupts the virus’s ability to multiply and spread . The compound also affects the NF-κB pathway, leading to a reduction in inflammation and cytokine production .
Pharmacokinetics
The pharmacokinetics of Ethyl (E)-o-methoxycinnamate, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), were predicted using SwissADME and ProTox II servers . The compound demonstrated good drug-like properties without toxicity . .
Result of Action
The action of Ethyl (E)-o-methoxycinnamate results in a significant reduction in DENV-2 infection, virion production, and viral protein synthesis . It also leads to a decrease in DENV-2-induced cytokines and chemokines, thereby mitigating inflammation . These molecular and cellular effects suggest the potential of Ethyl (E)-o-methoxycinnamate as a candidate for dengue treatment .
properties
IUPAC Name |
ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAFSLBAINHGTN-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264009 | |
| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24393-54-2, 33877-05-3 | |
| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (E)-o-methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl o-methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl o-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-o-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B3424188.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3424203.png)









